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Introduction
The Tyrosinase (206-214) peptide, a short amino acid sequence (AFLPWHRLF) derived from

the tyrosinase protein, has emerged as a significant target in the field of cancer

immunotherapy, particularly for melanoma.[1][2][3] This peptide is a specific epitope recognized

by cytotoxic T lymphocytes (CTLs) in the context of the human leukocyte antigen (HLA)-A24

allele.[1][2] Its ability to elicit a targeted immune response against melanoma cells expressing

tyrosinase makes it a compelling candidate for adoptive immunotherapy strategies. This

technical guide provides an in-depth overview of the core principles, experimental

methodologies, and clinical applications of the Tyrosinase (206-214) peptide in adoptive cell

therapy.

Core Concepts: Mechanism of Action
The fundamental principle behind the use of Tyrosinase (206-214) in adoptive immunotherapy

lies in the specific recognition of this peptide by T-cell receptors (TCRs) on CD8+ cytotoxic T

lymphocytes.

Antigen Presentation: Melanoma cells, like all nucleated cells, process intracellular proteins,

including tyrosinase, into short peptides. These peptides are then loaded onto major

histocompatibility complex (MHC) class I molecules, specifically HLA-A24 in this case, and

presented on the cell surface.
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T-Cell Recognition: Circulating CD8+ T-cells with TCRs that are specifically shaped to

recognize the Tyrosinase (206-214) peptide bound to HLA-A24 can then bind to these

melanoma cells.

T-Cell Activation and Tumor Cell Lysis: This binding, along with co-stimulatory signals,

triggers the activation of the CTL. The activated CTL then releases cytotoxic granules

containing perforin and granzymes, which induce apoptosis (programmed cell death) in the

target melanoma cell.

Adoptive immunotherapy aims to enhance this natural process by generating a large

population of highly specific and potent T-cells outside the body (ex vivo) and then infusing

them back into the patient to seek out and destroy tumor cells.

Quantitative Data Summary
The following table summarizes quantitative data from key studies investigating the efficacy of

Tyrosinase (206-214) peptide-based immunotherapies.
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Study/Trial ID
Therapeutic
Approach

Patient
Population

Key
Quantitative
Findings

Reference

NCT00019383 Peptide Vaccine

Recurrent or

Refractory

Metastatic

Melanoma (HLA-

A24 positive)

Data on objective

response rates

for the

Tyrosinase (206-

214) arm are part

of a larger multi-

peptide trial.

Specific

quantitative

outcomes for this

peptide alone are

not detailed in

the provided

summary.

[4]

In vitro T-cell

Expansion Study

Nanoparticle-

based aAPC

Melanoma

Patients

MART-1-specific

CD8+ T-cells

expanded up to

1000-fold by day

14. Frequency of

MART-1 Tet+

CD8+ T-cells

increased to

approximately

50% of total

CD8+ T-cells.

[5]

Xenogeneic

Tyrosinase DNA

Vaccine Trial

DNA Vaccine +

Electroporation

Malignant

Melanoma (HLA-

A1, A2, A24, or

B35)

6 of 15 patients

(40%) in the 1.5

mg dose cohort

developed

Tyrosinase-

reactive CD8+ T-

cell responses.

Increase from

[6]
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baseline to peak

response ranged

from 1.5-fold to

2.8-fold in

tetramer assays.

Experimental Protocols
Generation of Tyrosinase (206-214)-Specific T-cells for
Adoptive Therapy
This protocol outlines a general methodology for the in vitro expansion of T-cells specific for the

Tyrosinase (206-214) peptide.

a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

Collect whole blood from an HLA-A24 positive melanoma patient.

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

Wash the isolated PBMCs with phosphate-buffered saline (PBS).

b. Generation of Dendritic Cells (DCs) or Use of Artificial Antigen-Presenting Cells (aAPCs):

For DCs: Culture the adherent monocyte fraction of PBMCs in media supplemented with

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) for 5-

7 days to differentiate them into immature DCs.

Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48

hours.

Pulse the mature DCs with the Tyrosinase (206-214) peptide (typically 10-50 µg/mL) for 2-4

hours.

For aAPCs: Utilize commercially available or in-house developed aAPCs, which are often

beads or cell-based systems coated with HLA-A24/Tyrosinase (206-214) peptide complexes

and co-stimulatory molecules like anti-CD28.[5]
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c. Co-culture and T-cell Expansion:

Co-culture the peptide-pulsed DCs or aAPCs with the non-adherent lymphocyte fraction of

the PBMCs (or with purified CD8+ T-cells) at a specific responder-to-stimulator ratio (e.g.,

10:1).

Culture the cells in a T-cell medium (e.g., RPMI-1640) supplemented with human serum,

antibiotics, and a cytokine cocktail to promote T-cell survival and proliferation. A common

combination is:

Interleukin-2 (IL-2): 50-100 IU/mL.[7]

Interleukin-7 (IL-7): 10 ng/mL.[8]

Interleukin-15 (IL-15): 10 ng/mL.[8]

Restimulate the T-cell cultures with freshly pulsed DCs or aAPCs every 7-10 days.

Monitor the expansion and specificity of the T-cells using techniques like tetramer staining

and ELISPOT assays.

Once a sufficient number of highly specific T-cells is obtained, they can be harvested for

infusion.
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Immunological Monitoring Assays
a. ELISPOT (Enzyme-Linked Immunospot) Assay:

Coat a 96-well plate with an anti-IFN-γ antibody.

Add patient PBMCs or expanded T-cells to the wells.

Stimulate the cells with the Tyrosinase (206-214) peptide. A negative control (no peptide) and

a positive control (e.g., a viral peptide or phytohemagglutinin) should be included.

Incubate for 18-24 hours.

Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

Add streptavidin-alkaline phosphatase and a substrate to develop colored spots.

Count the spots, where each spot represents a single IFN-γ-secreting T-cell.

b. Intracellular Cytokine Staining (ICS):

Stimulate PBMCs or expanded T-cells with the Tyrosinase (206-214) peptide in the presence

of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3,

CD8).

Fix and permeabilize the cells.

Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.

Analyze the cells by flow cytometry to determine the percentage of cytokine-producing T-

cells.

c. 51Cr-Release Cytotoxicity Assay:

Label target cells (e.g., HLA-A24 positive melanoma cells) with radioactive 51Chromium.
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Co-culture the labeled target cells with the expanded Tyrosinase (206-214)-specific T-cells at

various effector-to-target ratios.

Incubate for 4-6 hours.

Measure the amount of 51Cr released into the supernatant, which is proportional to the

number of lysed target cells.

Signaling Pathways
The activation of a cytotoxic T lymphocyte upon recognition of the Tyrosinase (206-214)

peptide presented by an HLA-A24 molecule on a melanoma cell initiates a complex

intracellular signaling cascade. This cascade ultimately leads to T-cell proliferation,

differentiation, and the execution of its cytotoxic function. The diagram below illustrates a

simplified representation of the key signaling pathways involved.
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Conclusion
The Tyrosinase (206-214) peptide represents a highly specific and promising target for

adoptive immunotherapy in HLA-A24 positive melanoma patients. The ability to generate and

expand T-cells with defined specificity in vitro offers a powerful therapeutic modality. The

successful application of this approach relies on robust and reproducible experimental

protocols for T-cell expansion and comprehensive immunological monitoring to assess the

potency and efficacy of the cellular product. A deeper understanding of the intricate T-cell

signaling pathways will further enable the development of next-generation adoptive cell

therapies with enhanced anti-tumor activity and persistence. Continued research and clinical

investigation are crucial to fully realize the therapeutic potential of Tyrosinase (206-214)-

targeted immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. creative-diagnostics.com [creative-diagnostics.com]

2. Expansion of Tumor-Infiltrating Lymphocytes from Melanoma Tumors | Springer Nature
Experiments [experiments.springernature.com]

3. Generation of Tumor-Infiltrating Lymphocyte Cultures for Use in Adoptive Transfer
Therapy for Melanoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

4. ClinicalTrials.gov [clinicaltrials.gov]

5. Rapid Expansion of Highly Functional Antigen-Specific T cells from Melanoma Patients by
Nanoscale Artificial Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

6. Novel tyrosinase inhibitory peptide with free radical scavenging ability - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Influence of Culture Conditions on Ex Vivo Expansion of T Lymphocytes and Their
Function for Therapy: Current Insights and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]

8. Identification of New Cytokine Combinations for Antigen-specific T cell Therapy Products
via a High Throughput Multi-parameter Assay - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b066410?utm_src=pdf-custom-synthesis
https://www.creative-diagnostics.com/tcr-signaling-pathway.htm
https://experiments.springernature.com/articles/10.1007/978-1-4939-8979-9_7
https://experiments.springernature.com/articles/10.1007/978-1-4939-8979-9_7
https://pmc.ncbi.nlm.nih.gov/articles/PMC2305721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2305721/
https://clinicaltrials.gov/study/NCT00019383
https://pmc.ncbi.nlm.nih.gov/articles/PMC7334099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7334099/
https://pubmed.ncbi.nlm.nih.gov/31496313/
https://pubmed.ncbi.nlm.nih.gov/31496313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9277485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9277485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7785615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7785615/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [The Role of Tyrosinase (206-214) Peptide in Adoptive
Immunotherapy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066410#tyrosinase-206-214-peptide-s-role-in-
adoptive-immunotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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